molecular formula C14H13BrN4O B6162080 N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide CAS No. 331234-53-8

N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B6162080
CAS No.: 331234-53-8
M. Wt: 333.2
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Description

N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide is a synthetic chemical compound with potential applications in various fields of science. It is characterized by the presence of a bromophenyl group attached to a methylidene bridge, linking to a cyclopenta[c]pyrazole ring system, capped with a carbohydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide typically involves a multi-step process:

  • Preparation of the starting materials

    • Cyclopenta[c]pyrazole is synthesized from the appropriate precursors under controlled conditions.

    • 4-Bromobenzaldehyde is prepared via bromination of benzaldehyde.

  • Condensation Reaction: : The cyclopenta[c]pyrazole is reacted with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions, forming the Schiff base.

  • Formation of Carbohydrazide: : The Schiff base is further reacted with hydrazine hydrate to yield the final compound.

Industrial Production Methods

On an industrial scale, the compound can be produced using automated systems that precisely control the temperature, pressure, and reagent addition to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in the industrial production of such compounds.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : The compound can be reduced using reducing agents like sodium borohydride, resulting in the addition of hydrogen atoms to the pyrazole ring or the carbonyl group.

  • Substitution: : Halogen atoms in the bromophenyl ring can be substituted by nucleophiles such as amines or thiols under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Nucleophiles like methylamine in the presence of a base such as sodium methoxide.

Major Products

  • Oxidation Products: : Corresponding pyrazole oxides.

  • Reduction Products: : Reduced hydrazides.

  • Substitution Products: : Derivatives with substituted amino or thiol groups in the phenyl ring.

Scientific Research Applications

Chemistry

  • Catalysis: : N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide can be used as a ligand in the formation of metal complexes, which serve as catalysts in organic reactions.

Biology and Medicine

  • Antimicrobial Agents: : Due to its structural resemblance to known bioactive molecules, this compound is being investigated for its potential antimicrobial properties against various pathogens.

  • Anticancer Research: : Preliminary studies suggest that the compound may interfere with cancer cell growth and proliferation by targeting specific cellular pathways.

Industry

  • Material Science: : The compound is being explored for its potential use in the development of new materials with unique electronic and mechanical properties.

  • Agriculture: : Potential use as a pesticide or herbicide, pending further research on its efficacy and environmental impact.

Mechanism of Action

The exact mechanism of action of N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide is still under investigation. it is believed to interact with specific molecular targets such as enzymes and receptors. The presence of the bromophenyl group may enhance its binding affinity to certain proteins, while the carbohydrazide moiety can form strong hydrogen bonds, stabilizing the compound-protein complex. These interactions may disrupt normal cellular functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N'-(2-bromophenyl)methylidene]-1H-pyrazole-4-carbohydrazide: : This compound lacks the cyclopentane ring but shares the bromophenyl and carbohydrazide groups. It shows similar antimicrobial activity but differs in its physical properties and solubility.

  • N'-(4-bromophenyl)methylidene]-3-oxo-2,3-dihydro-1H-pyrazole-4-carbohydrazide: : This compound includes a ketone functional group, making it more reactive in certain chemical reactions compared to the cyclopentane derivative.

  • N'-(4-chlorophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide: : This variant uses a chlorophenyl group instead of a bromophenyl group, affecting its reactivity and interaction with biological targets.

Uniqueness

N'-[(E)-(4-bromophenyl)methylidene]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbohydrazide stands out due to its unique cyclopentane-fused pyrazole structure, which may enhance its stability and specificity in binding to molecular targets. The presence of the bromophenyl group also contributes to its distinctive reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

331234-53-8

Molecular Formula

C14H13BrN4O

Molecular Weight

333.2

Purity

95

Origin of Product

United States

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